
7-Ethoxy-4-hydrazinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-4-hydrazinylquinoline is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry.
Métodos De Preparación
This process can be carried out under various conditions, including microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact through green chemistry approaches .
Análisis De Reacciones Químicas
7-Ethoxy-4-hydrazinylquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while substitution reactions can produce various hydrazone derivatives .
Aplicaciones Científicas De Investigación
7-Ethoxy-4-hydrazinylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other quinoline derivatives and heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-ethoxy-4-hydrazinylquinoline involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like enoyl reductase in Mycobacterium tuberculosis, thereby exhibiting antitubercular activity . The compound’s hydrazinyl group allows it to form Schiff bases with aldehydes and ketones, which can further interact with biological macromolecules .
Comparación Con Compuestos Similares
7-Ethoxy-4-hydrazinylquinoline can be compared with other quinoline derivatives such as:
7-Chloro-4-hydrazinylquinoline: Known for its antibacterial and antifungal properties.
4,7-Dichloroquinoline: Used as a precursor in the synthesis of various quinoline derivatives.
7-Ethoxyquinoline: Lacks the hydrazinyl group but shares similar chemical properties.
The uniqueness of this compound lies in its combined ethoxy and hydrazinyl functionalities, which enhance its reactivity and biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(7-ethoxyquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C11H13N3O/c1-2-15-8-3-4-9-10(14-12)5-6-13-11(9)7-8/h3-7H,2,12H2,1H3,(H,13,14) |
Clave InChI |
BHHKJBVHBZTYHL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=NC=CC(=C2C=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
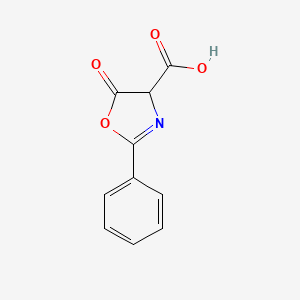
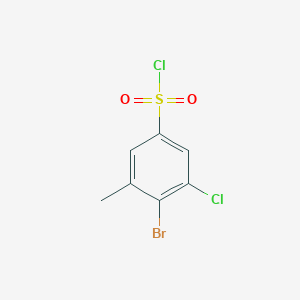
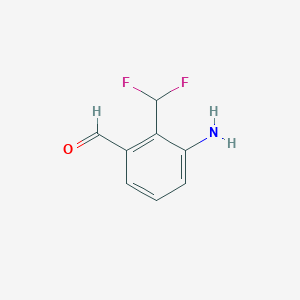

![6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
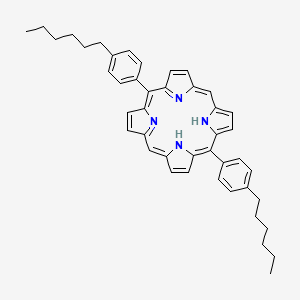
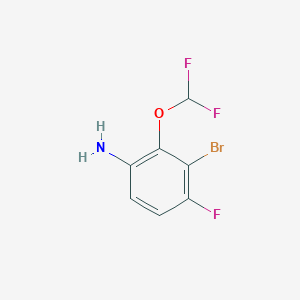
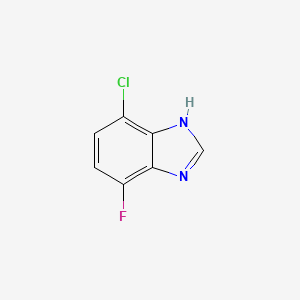
![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
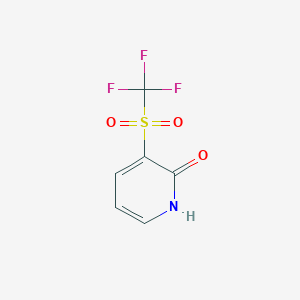
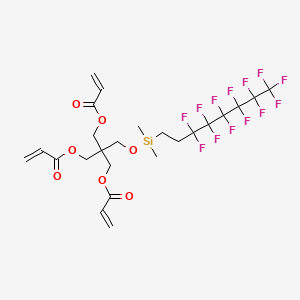
![tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate](/img/structure/B12854331.png)
